Cas no 1354033-07-0 (3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester)

3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- 3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester
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- MDL: MFCD21092415
- インチ: 1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16)/t8-,9?/m0/s1
- InChIKey: XLSZZKBUIAYNFS-IENPIDJESA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(NC(=O)[C@@H](N)C)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499385-1g |
tert-Butyl3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate |
1354033-07-0 | 97% | 1g |
$1695 | 2023-03-27 | |
Fluorochem | 080762-500mg |
3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354033-07-0 | 500mg |
£1,111.00 | 2023-04-17 | ||
Fluorochem | 080762-500mg |
3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354033-07-0 | 500mg |
£854.00 | 2022-03-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD498348-1g |
tert-Butyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate |
1354033-07-0 | 97% | 1g |
¥11725.0 | 2024-04-18 |
3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl esterに関する追加情報
Introduction to 3-((S)-2-Amino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1354033-07-0)
3-((S)-2-Amino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1354033-07-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in drug discovery and development. The structure of this molecule incorporates a pyrrolidine core, which is a common motif in many bioactive scaffolds, and is further functionalized with amino and ester groups, enhancing its potential pharmacological properties.
The tert-butyl ester functionality in the molecule not only influences its solubility and stability but also plays a crucial role in modulating its interactions with biological targets. This ester group can be hydrolyzed under specific conditions, releasing the corresponding carboxylic acid and thereby altering the pharmacological profile of the compound. Such versatility makes it an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The presence of the (S)-configuration at the stereogenic center in 3-((S)-2-Amino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester underscores its potential as a building block for enantiomerically pure drugs. The stereochemical integrity of such compounds is often critical for their efficacy and safety, as different enantiomers can exhibit distinct biological activities.
Current research in the field of peptidomimetics has highlighted the importance of pyrrolidine derivatives in mimicking peptide sequences while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound 3-((S)-2-Amino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester fits well within this context, offering a scaffold that can be modified to target various biological pathways. Its incorporation into peptidomimetic libraries has shown promise in the development of novel therapeutic agents.
The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, are often employed to achieve the desired stereoselectivity. The synthetic pathways developed for this molecule can serve as valuable tools for constructing related compounds, facilitating further exploration of its pharmacological potential.
One of the most compelling aspects of 3-((S)-2-Amino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester is its potential application in treating various diseases. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several enzymes and receptors implicated in metabolic disorders, inflammation, and cancer. The pyrrolidine core interacts with biological targets in a manner that can be fine-tuned through structural modifications, allowing for the development of highly specific inhibitors.
The use of computational methods has been instrumental in understanding the binding interactions between this compound and its biological targets. Molecular modeling studies have provided insights into how the amino and ester groups contribute to binding affinity and specificity. These insights are crucial for designing next-generation analogs with improved pharmacokinetic profiles and reduced side effects.
In conclusion, 3-((S)-2-Amino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1354033-07-0) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activity, make it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of innovative therapies.
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